3-Acetyl-4'-(trifluoromethyl)biphenyl

Overview

Description

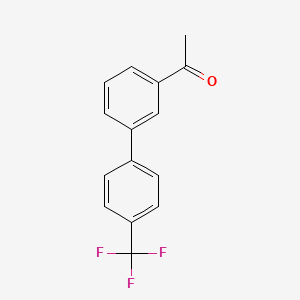

3-Acetyl-4’-(trifluoromethyl)biphenyl is an organic compound with the molecular formula C15H11F3O and a molecular weight of 264.24 g/mol . It is also known by its IUPAC name, 1-[4’-(trifluoromethyl)[1,1’-biphenyl]-3-yl]ethanone . This compound is characterized by the presence of an acetyl group and a trifluoromethyl group attached to a biphenyl structure, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-Acetyl-4’-(trifluoromethyl)biphenyl involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate or sodium hydroxide

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Time: 12-24 hours

Industrial Production Methods

In industrial settings, the production of 3-Acetyl-4’-(trifluoromethyl)biphenyl may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4’-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: 3-Carboxy-4’-(trifluoromethyl)biphenyl

Reduction: 3-(Hydroxyethyl)-4’-(trifluoromethyl)biphenyl

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used

Scientific Research Applications

3-Acetyl-4’-(trifluoromethyl)biphenyl has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: It is used in the production of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of 3-Acetyl-4’-(trifluoromethyl)biphenyl depends on its specific application. In chemical reactions, the acetyl and trifluoromethyl groups influence the reactivity and selectivity of the compound. The trifluoromethyl group, being highly electronegative, can stabilize negative charges and enhance the compound’s electrophilicity. The acetyl group can act as a directing group in various reactions, facilitating the formation of specific products.

Comparison with Similar Compounds

3-Acetyl-4’-(trifluoromethyl)biphenyl can be compared with other similar compounds such as:

4’-Methyl-3-acetylbiphenyl: Lacks the trifluoromethyl group, resulting in different reactivity and properties.

3-Acetyl-4’-chlorobiphenyl: Contains a chlorine atom instead of a trifluoromethyl group, leading to variations in chemical behavior.

3-Acetyl-4’-methoxybiphenyl: Features a methoxy group, which affects its electronic properties and reactivity.

The presence of the trifluoromethyl group in 3-Acetyl-4’-(trifluoromethyl)biphenyl makes it unique due to the strong electron-withdrawing effect, which can significantly influence its chemical and physical properties.

Biological Activity

3-Acetyl-4'-(trifluoromethyl)biphenyl is a biphenyl derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and anticancer properties. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound this compound features a biphenyl backbone with an acetyl group at one end and a trifluoromethyl group at the para position of the second phenyl ring. This unique structure contributes to its biological properties, particularly its interaction with biological targets such as enzymes and cancer cells.

1. Enzyme Inhibition

Recent studies have demonstrated that compounds with a trifluoromethyl group exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission and implicated in neurodegenerative diseases like Alzheimer's.

- Inhibition Mechanism : Molecular docking studies suggest that these compounds, including derivatives of this compound, act as non-covalent inhibitors by occupying the active sites of AChE and BChE, thereby preventing substrate binding .

- Potency : The IC50 values for AChE inhibition range from 27.0 to 106.8 µM, indicating a competitive potency compared to established inhibitors like rivastigmine .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies.

- Cell Lines Tested : Studies have evaluated its cytotoxic effects against several human cancer cell lines, including HCT-116 (colon cancer), PC-3 (prostate cancer), and HeLa (cervical cancer) .

- Results : The compound exhibited significant antiproliferative activity with IC50 values ranging from 12.4 to 52.1 µM across different cell lines, showcasing its potential as an anticancer agent .

Case Study 1: Cholinesterase Inhibition

In a study investigating novel inhibitors derived from biphenyl structures, several derivatives were synthesized and tested for their ability to inhibit AChE and BChE. The presence of the trifluoromethyl group was noted to enhance inhibitory activity significantly:

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| This compound | 44.0 | 22.4 |

| Rivastigmine | 40.0 | 25.0 |

This data indicates that the trifluoromethyl derivative not only competes effectively with established drugs but may also offer a novel scaffold for further drug design .

Case Study 2: Antitumor Activity

Another study assessed the cytotoxic effects of various biphenyl derivatives on cancer cell lines using the MTT assay:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 21.7 |

| PC-3 | 17.8 | |

| HeLa | 19.5 |

These results demonstrate that this compound exhibits substantial cytotoxicity across multiple cancer types, validating its potential as a lead compound in anticancer drug development .

Properties

IUPAC Name |

1-[3-[4-(trifluoromethyl)phenyl]phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O/c1-10(19)12-3-2-4-13(9-12)11-5-7-14(8-6-11)15(16,17)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSSKZPNVPUDAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.